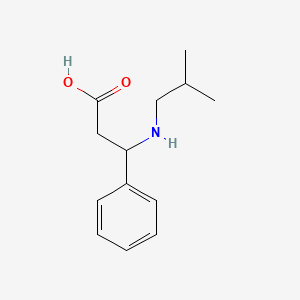
3-(isobutylamino)-3-phenylpropanoic acid
Vue d'ensemble
Description
3-(isobutylamino)-3-phenylpropanoic acid, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is one of the most commonly used drugs for pain relief.
Mécanisme D'action
3-(isobutylamino)-3-phenylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-(isobutylamino)-3-phenylpropanoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(isobutylamino)-3-phenylpropanoic acid has been shown to have several biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain by blocking the transmission of pain signals to the brain. 3-(isobutylamino)-3-phenylpropanoic acid can also reduce fever by acting on the hypothalamus, which regulates body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
3-(isobutylamino)-3-phenylpropanoic acid has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. However, 3-(isobutylamino)-3-phenylpropanoic acid has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. 3-(isobutylamino)-3-phenylpropanoic acid can also interact with other drugs, which can affect its efficacy.
Orientations Futures
There are several future directions for 3-(isobutylamino)-3-phenylpropanoic acid research. One area of research is the development of new formulations of 3-(isobutylamino)-3-phenylpropanoic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for 3-(isobutylamino)-3-phenylpropanoic acid, which can expand its therapeutic applications. Finally, there is a need for more research on the long-term effects of 3-(isobutylamino)-3-phenylpropanoic acid use, particularly in high-risk populations such as the elderly and those with chronic diseases.
Conclusion
3-(isobutylamino)-3-phenylpropanoic acid is a widely used NSAID that has been extensively studied for its therapeutic effects in various diseases. It works by inhibiting the activity of COX enzymes, which reduces inflammation, pain, and fever. 3-(isobutylamino)-3-phenylpropanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-(isobutylamino)-3-phenylpropanoic acid research, which can expand its therapeutic applications and improve its efficacy and safety.
Applications De Recherche Scientifique
3-(isobutylamino)-3-phenylpropanoic acid has been extensively studied for its therapeutic effects in various diseases such as osteoarthritis, rheumatoid arthritis, dysmenorrhea, and fever. It has also been studied for its potential use in cancer therapy. 3-(isobutylamino)-3-phenylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
3-(2-methylpropylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPMXXYUSMZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropyl)amino]-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-(3-fluorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305432.png)
![4-amino-6-(2-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305436.png)
![4-amino-6-(3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305439.png)
![2-amino-4,4-diethoxy-6-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305443.png)
![2-amino-4,4-dimethoxy-6-(2,3,4-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305455.png)
![4-amino-6-(2,3,4-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305461.png)
![3-[(benzylsulfonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305465.png)
![3-[(aminocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305468.png)
![2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4305475.png)
![3-(4-bromophenyl)-5-(4-chlorophenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4305481.png)
![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![12,16-dioxa-2,9-diazatetracyclo[8.4.1.1~11,14~.0~3,8~]hexadeca-3,5,7,9-tetraene](/img/structure/B4305517.png)

